1-(6-Aminopyridin-2-yl)ethanol
Overview
Description
1-(6-Aminopyridin-2-yl)ethanol is an organic compound with the molecular formula C7H10N2O. It consists of a pyridine ring substituted with an amino group at the 6-position and an ethanol group at the 2-position.
Mechanism of Action
Target of Action
It is known that the compound is a derivative of 2,6-diaminopyridine . Diaminopyridine-based compounds are often found in drugs or bioactive molecules . The piperazine moiety, which is similar to the pyridine ring in 1-(6-Aminopyridin-2-yl)ethanol, is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
Mode of Action
Based on its structural similarity to 2,6-diaminopyridine-based compounds, it can be inferred that it may interact with its targets in a similar manner . The interaction of the compound with its targets could lead to changes in cellular processes, but the specifics of these interactions and changes are currently unknown.
Biochemical Pathways
It is known that diaminopyridine-based compounds can affect various biochemical pathways
Pharmacokinetics
The compound’s physicochemical properties such as its molecular weight (138167 Da), boiling point (4194±300 °C), and density (13±01 g/cm3) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
It is known that diaminopyridine-based compounds can have various biological effects, including anti-fibrotic activities
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s thermoresponsive behavior can be tuned by varying the concentration of the compound solution, the nature of the alcohol, or the composition of the solvent mixture . This suggests that the compound’s action, efficacy, and stability can be influenced by the environment in which it is used.
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives, which include 1-(6-Aminopyridin-2-yl)ethanol, can interact with various enzymes and proteins . These interactions can influence the function of these biomolecules, potentially altering biochemical reactions within the cell .
Cellular Effects
Related compounds have been shown to have anti-fibrotic activities, suggesting that this compound may also influence cell function . This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well defined. It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of similar compounds can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
It is possible that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with transporters or binding proteins, which could influence its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Aminopyridin-2-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(6-nitropyridin-2-yl)ethanol using hydrogen gas in the presence of a palladium catalyst. Another method includes the reaction of 2-chloro-6-nitropyridine with ethanolamine, followed by reduction of the nitro group to an amino group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction reactions using hydrogen gas and palladium catalysts. The process is optimized for high yield and purity, ensuring the compound meets the necessary standards for further applications .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Aminopyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed:
Oxidation: 1-(6-Carboxypyridin-2-yl)ethanol.
Reduction: 1-(6-Aminopyridin-2-yl)ethane.
Substitution: Derivatives with substituted amino groups.
Scientific Research Applications
1-(6-Aminopyridin-2-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
1-(6-Aminopyridin-2-yl)ethane: Lacks the hydroxyl group, resulting in different solubility and reactivity.
2-(6-Aminopyridin-2-yl)ethanol: Positional isomer with different chemical properties.
1-(6-Aminopyridin-2-yl)propanol: Contains an additional carbon in the alkyl chain, affecting its physical and chemical properties.
Uniqueness: 1-(6-Aminopyridin-2-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activity. The presence of both an amino group and an ethanol group allows for versatile chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
1-(6-aminopyridin-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5(10)6-3-2-4-7(8)9-6/h2-5,10H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTSQYYVINKIRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CC=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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